molecular formula C17H15N3O4 B2413813 2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole CAS No. 301313-24-6

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole

Cat. No. B2413813
CAS RN: 301313-24-6
M. Wt: 325.324
InChI Key: DNUJFRJQYMTSSF-UHFFFAOYSA-N
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Description

“2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole” is a complex organic compound. It contains an indole core, which is a prevalent moiety in many bioactive compounds . The compound also has nitrophenyl groups, which are known for their reactivity and potential use in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, two nitro groups, and a 4-nitrophenyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the nitro groups and the indole core. Nitro groups are known to participate in various chemical reactions, including reduction and nucleophilic substitution . The indole core can also undergo electrophilic substitution .

Scientific Research Applications

Synthesis and Characterization

Indole derivatives, including those related to "2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole," have been extensively studied for their synthesis methods and structural characterization. For instance, research has demonstrated the synthesis of indole derivatives through one-pot reactions, utilizing Lewis acid catalysts for room temperature synthesis, indicating the versatility and reactivity of indole compounds in chemical synthesis (Bhat, Dar, Ahmad, Khan, 2017). Moreover, the structural elucidation of these compounds using techniques such as X-ray diffraction, FTIR, FT-Raman, and NMR spectroscopy has provided deep insights into their molecular geometry, bonding characteristics, and electronic properties.

Medicinal Chemistry Applications

Indole derivatives are prominent in medicinal chemistry due to their biological activity. Several studies have explored the antimicrobial properties of novel indole derivatives, highlighting their potential as therapeutic agents. For example, compounds synthesized from indole precursors have shown significant antibacterial and antifungal activities, suggesting their utility in developing new antimicrobial treatments (Babu, Kumar, Mohan, Naga, Venu, Kumari, Anuradha, 2008). These findings underscore the importance of indole chemistry in the search for new drug candidates.

Physical and Chemical Properties

Indole derivatives also exhibit a range of physical and chemical properties, making them suitable for various applications beyond medicinal chemistry. Studies on the thermal stability of indolinonic nitroxides, for example, have shown that certain indole-based compounds can act as effective stabilizers and antioxidants in polymer extrusion processes, indicating their potential in material science and industrial applications (Alberti, Carloni, Greci, Stipa, Neri, 1993).

Safety and Hazards

Based on the presence of nitro groups, this compound could potentially be hazardous. Nitro compounds can be explosive and may pose risks if inhaled, ingested, or come into contact with skin . Therefore, appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-methyl-3-[2-nitro-1-(4-nitrophenyl)ethyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-17(14-4-2-3-5-16(14)18-11)15(10-19(21)22)12-6-8-13(9-7-12)20(23)24/h2-9,15,18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUJFRJQYMTSSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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